1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride
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Overview
Description
1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which combines the pyrazole and imidazole rings, making it a valuable scaffold for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-1H-pyrazole with 1,2-diketones in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazoloimidazole derivatives.
Scientific Research Applications
1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features and applications.
Imidazole: A simpler heterocyclic compound that serves as a precursor for more complex derivatives.
Pyrazole: A basic heterocyclic compound that forms the core structure of many biologically active molecules
Uniqueness: 1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride is unique due to its combined pyrazole and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C5H10Cl2N4 |
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Molecular Weight |
197.06 g/mol |
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-amine;dihydrochloride |
InChI |
InChI=1S/C5H8N4.2ClH/c6-4-3-8-9-2-1-7-5(4)9;;/h3,7H,1-2,6H2;2*1H |
InChI Key |
AFBFNHGCGHHCTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=N2)N)N1.Cl.Cl |
Origin of Product |
United States |
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